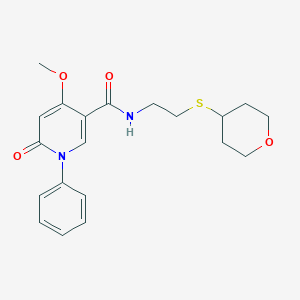

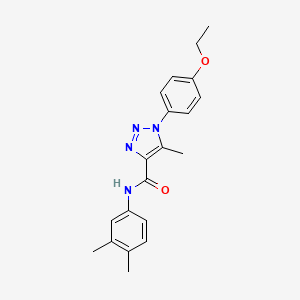

![molecular formula C20H15Cl2NO4S B2766630 3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid CAS No. 519152-22-8](/img/structure/B2766630.png)

3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid, also known as BCSB, is a chemical compound that has been widely studied for its potential applications in scientific research. BCSB belongs to the class of sulfonamides, which are known for their antibacterial properties. However, BCSB has been found to have other effects beyond its antibacterial activity, making it an interesting compound for further study.

Scientific Research Applications

Synthesis and Antiviral Activity

Researchers synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid through a six-step process. These compounds, including those similar to the core structure of 3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid, displayed anti-tobacco mosaic virus activity, suggesting potential antiviral applications (Chen et al., 2010).

Reactivity Towards Sulfur- and Oxygen-Containing Nucleophiles

The synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and its reactivity towards sulfur- and oxygen-containing nucleophiles were studied, offering insights into functionalizing benzothiophene derivatives for various chemical applications (Pouzet et al., 1998).

Proton Exchange Membrane Research

Research on sulfonated poly(p-phenylene) derivatives, potentially related to the sulfonamide functional group in this compound, has shown promise for proton exchange membranes. These membranes, crucial for fuel cell technology, demonstrated high proton conductivity, highlighting the importance of sulfonated polymers in renewable energy technologies (Ghassemi & McGrath, 2004).

Photo-oxidation Studies

The photo-oxidation of dibenzothiophene dissolved in seawater was explored, yielding acidic photoproducts such as 2-sulphobenzoic acid. These findings could inform environmental monitoring and the degradation processes of aromatic compounds in marine environments (Traulsen et al., 1999).

Removal of Environmental Contaminants

Studies on the environmental-friendly one-step fabrication of tertiary amine-functionalized adsorption resins targeted the removal of benzophenone-4 from water. This research underscores the compound's potential utility in purifying water contaminated with organic pollutants, demonstrating high adsorption capacity and stability (Zhou et al., 2018).

properties

IUPAC Name |

3-[benzyl-(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl2NO4S/c21-16-7-9-17(10-8-16)23(13-14-4-2-1-3-5-14)28(26,27)19-12-15(20(24)25)6-11-18(19)22/h1-12H,13H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEANSCVRNAJACC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

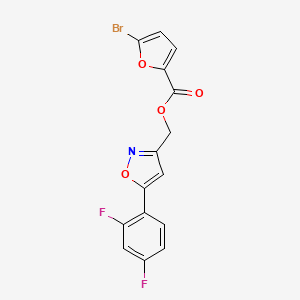

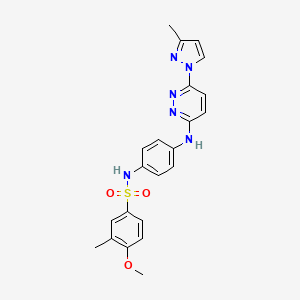

![2-(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethanesulfonyl fluoride](/img/structure/B2766548.png)

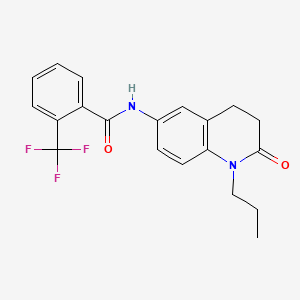

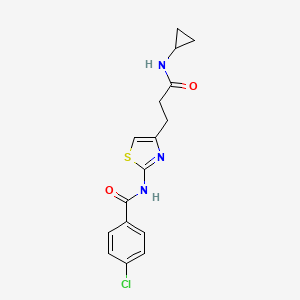

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2766552.png)

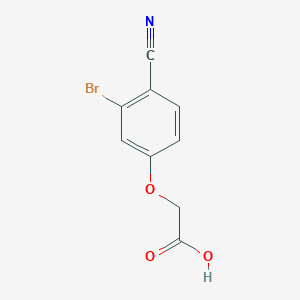

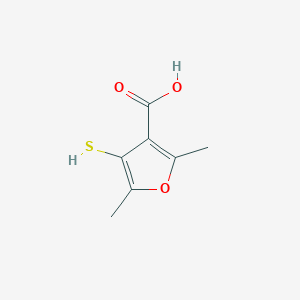

![2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2766557.png)

![2-{1-[(3,4-dimethoxyphenethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B2766560.png)

![N-[4-[(Z)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]-1,3-thiazol-2-yl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B2766569.png)

![2-(4-Bromophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2766570.png)